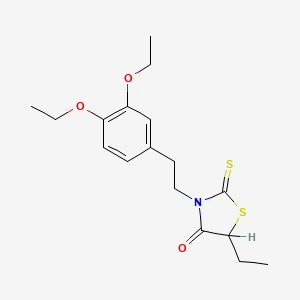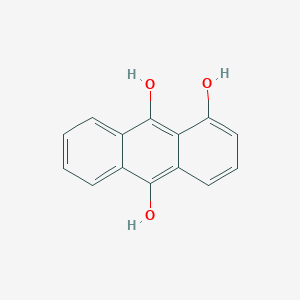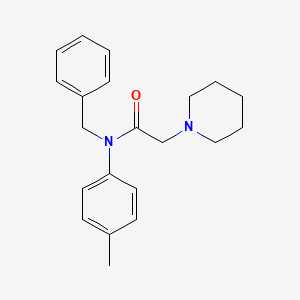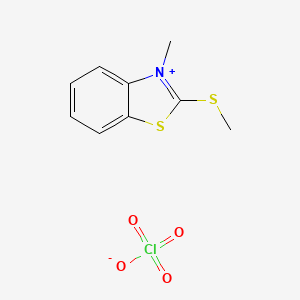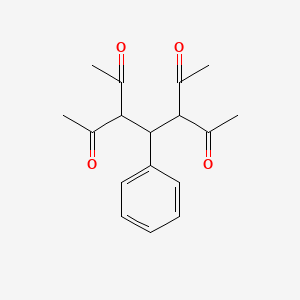
3,5-Diacetyl-4-phenylheptane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diacetyl-4-phenylheptane-2,6-dione: is an organic compound with a complex structure characterized by multiple functional groups It is a diketone, meaning it contains two ketone groups, and it also features phenyl and acetyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetyl-4-phenylheptane-2,6-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of acetophenone with acetylacetone under basic conditions, followed by further functional group modifications to introduce the additional acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Diacetyl-4-phenylheptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The diketone groups can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3,5-Diacetyl-4-phenylheptane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diacetyl-4-phenylheptane-2,6-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diketone groups can form complexes with metal ions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diacetyl (Butane-2,3-dione): A simpler diketone with a buttery flavor, commonly used in food flavoring.
Acetylacetone (2,4-Pentanedione): Another diketone used as a ligand in coordination chemistry.
Benzylacetone (4-Phenyl-2-butanone): A related compound with a similar phenyl group but different functional groups.
Uniqueness
3,5-Diacetyl-4-phenylheptane-2,6-dione is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
21225-59-2 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
3,5-diacetyl-4-phenylheptane-2,6-dione |
InChI |
InChI=1S/C17H20O4/c1-10(18)15(11(2)19)17(14-8-6-5-7-9-14)16(12(3)20)13(4)21/h5-9,15-17H,1-4H3 |
InChI Key |
KLNHXXJUALDKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


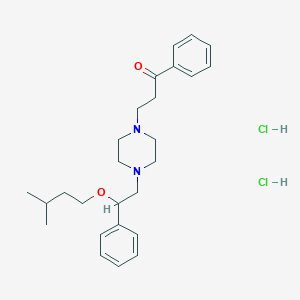
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)
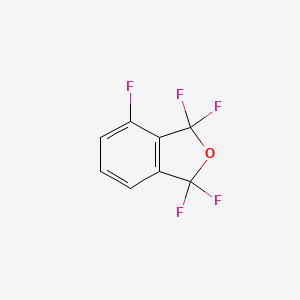

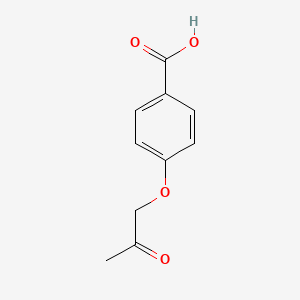
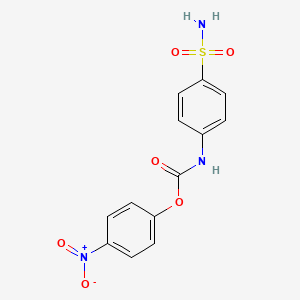

![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
